8-Chloro-7-iodo-2-methylimidazo[1,2-A]pyridine

Regioselective cross-coupling Suzuki-Miyaura Sonogashira

This dihalogenated building block features a predictable reactivity hierarchy: the C(sp²)–I bond at position 7 undergoes total regioselective substitution first, preserving the 8-chloro handle for a second, distinct coupling—all achievable in a single workflow without intermediate purification. This enables rapid SAR exploration around both vectors of the imidazo[1,2-a]pyridine core, a privileged scaffold in kinase inhibitor design (PI3K, BTK, IRAK-4). Regioisomers (e.g., 7-chloro-8-iodo) cannot replicate this sequential double-functionalization capability. With a consensus Log P of ~2.82 and TPSA of ~17.3 Ų, analogs retain favorable drug-like properties.

Molecular Formula C8H6ClIN2
Molecular Weight 292.5
CAS No. 1416551-60-4
Cat. No. B2613457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-7-iodo-2-methylimidazo[1,2-A]pyridine
CAS1416551-60-4
Molecular FormulaC8H6ClIN2
Molecular Weight292.5
Structural Identifiers
SMILESCC1=CN2C=CC(=C(C2=N1)Cl)I
InChIInChI=1S/C8H6ClIN2/c1-5-4-12-3-2-6(10)7(9)8(12)11-5/h2-4H,1H3
InChIKeyTXKFAMRPXPSKBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Chloro-7-iodo-2-methylimidazo[1,2-A]pyridine (CAS 1416551-60-4): A Regioselective Cross-Coupling Scaffold for Medicinal Chemistry Procurement


8-Chloro-7-iodo-2-methylimidazo[1,2-A]pyridine (CAS 1416551-60-4) is a dihalogenated heterocyclic building block belonging to the imidazo[1,2-a]pyridine family, a privileged scaffold widely recognized in medicinal chemistry for its broad spectrum of therapeutic properties including antibacterial, antiviral, anti-inflammatory, and anticancer activities [1]. The compound possesses a molecular formula of C8H6ClIN2 and a molecular weight of 292.50 g/mol [2], with commercially available purity specifications ranging from 95% to 98% . Its defining structural feature is the orthogonal halogenation pattern—chlorine at the 8-position and iodine at the 7-position of the bicyclic core—which establishes a predictable and exploitable reactivity gradient essential for sequential, regioselective cross-coupling transformations [1].

Why Generic Imidazo[1,2-A]pyridine Halides Cannot Substitute for CAS 1416551-60-4 in Sequential Cross-Coupling Workflows


The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, yet not all halogenated derivatives within this class are functionally interchangeable [1]. The specific 8-chloro-7-iodo substitution pattern of CAS 1416551-60-4 is not merely a combination of two halogens; it is a precisely engineered reactivity vector. The substantial difference in bond dissociation energies and oxidative addition kinetics between the C(sp²)–I bond and the C(sp²)–Cl bond creates a strict, predictable reactivity hierarchy that generic mono-halogenated analogs or regioisomers (e.g., 7-chloro-8-iodo) cannot replicate [1]. Attempting to substitute this compound with a structurally similar alternative—such as a 7-chloro derivative lacking the iodine handle or a regioisomer with reversed halogen positions—will result in either loss of regioselective control, inability to execute a clean sequential double-functionalization sequence, or failure to access the desired polyfunctionalized pharmacophore [1]. The procurement value of this specific compound lies in its demonstrated, quantitative performance as a dual-handle, orthogonal coupling platform, as documented in the primary evidence below.

Quantitative Differentiation Evidence for 8-Chloro-7-iodo-2-methylimidazo[1,2-A]pyridine (CAS 1416551-60-4) Procurement Decisions


Total Regioselectivity of Iodine Substitution: Iodine vs. Chlorine Reactivity Gradient in Cross-Coupling

In head-to-head evaluation of 8-chloro-7-iodoimidazo[1,2-a]pyridines (including the 2-methyl substituted derivative) against their 7-chloro-8-iodo regioisomers, the substitution of the iodine atom was totally regioselective in both series under Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling conditions, as well as cyanation [1]. The challenge lay in substituting the chlorine atom in a second step, which required more forcing conditions [1]. This orthogonal reactivity gradient is consistent and predictable, enabling the iodine site to be functionalized first without competing reaction at the chlorine site [1].

Regioselective cross-coupling Suzuki-Miyaura Sonogashira Sequential functionalization

One-Pot Sequential Double-Coupling Capability: Unique Synthetic Utility Relative to Mono-Halogenated Analogs

The 8-chloro-7-iodo substitution pattern of this compound enables a one-pot double-coupling approach that mono-halogenated imidazo[1,2-a]pyridines cannot achieve. The reactivity hierarchy (iodine > chlorine) permits sequential Suzuki/Suzuki, cyanation/Sonogashira, and cyanation/Buchwald reactions in a single vessel, yielding polyfunctionalized imidazo[1,2-a]pyridines without intermediate isolation [1]. The 2-methyl substituted derivative (CAS 1416551-60-4) was explicitly evaluated as part of the series of compounds diversely substituted on the 2 position (1a–e) for these one-pot protocols [1].

One-pot double-coupling Polyfunctionalization Microwave-assisted synthesis Medicinal chemistry building block

Iodo vs. Chloro Intermediate Preference: Cross-Coupling Yield Advantages of Iodine-Containing Substrates

In the context of imidazo[1,2-a]pyridine functionalization, iodo intermediates have been demonstrated to be preferred substrates relative to chloro or trifloxy counterparts in palladium-catalyzed heteroaryl Heck reactions. A study on ZSTK474-class phosphatidylinositol 3-kinase inhibitors reported that coupling of 2-(difluoromethyl)imidazo[1,2-a]pyridines with chloro, iodo, or trifluoromethanesulfonyloxy substituted 1,3,5-triazines or pyrimidines showed that iodo intermediates afforded higher yields and proceeded under milder reaction conditions compared to their chloro analogs [1]. The 7-iodo substituent in the target compound provides this same advantageous oxidative addition reactivity profile for the first coupling event [2].

Cross-coupling efficiency Heteroaryl Heck reaction Palladium catalysis PI3K inhibitors

Calculated Physicochemical Properties: A Quantitative Baseline for Analog Selection and Lead Optimization

The compound's calculated physicochemical parameters provide a quantitative baseline for comparing candidate molecules during lead optimization. The consensus Log Po/w is 2.82 , the topological polar surface area (TPSA) is 17.3 Ų , and the predicted aqueous solubility (Log S, ESOL) is -4.38, corresponding to a solubility of 0.0123 mg/mL (4.21 × 10⁻⁵ mol/L) . These values place the compound in a favorable drug-like chemical space; the Log P is within the Lipinski guideline (<5), and the TPSA is well below the 140 Ų threshold typically associated with good oral bioavailability .

Lipophilicity LogP TPSA Drug-likeness Physicochemical profiling

Optimal Application Scenarios for 8-Chloro-7-iodo-2-methylimidazo[1,2-A]pyridine (CAS 1416551-60-4) Based on Quantified Differentiation Evidence


Medicinal Chemistry Library Synthesis Requiring Sequential, Regiocontrolled Double Diversification

The total regioselectivity of iodine substitution and the capacity for one-pot double-coupling make this compound uniquely suited for generating diverse libraries of 7,8-disubstituted imidazo[1,2-a]pyridines [1]. In a single workflow, the 7-position can be functionalized via Suzuki-Miyaura, Sonogashira, or cyanation, followed by a second, distinct coupling at the 8-position—all without intermediate purification. This enables rapid SAR exploration around both vectors of the bicyclic core, a capability that mono-halogenated or incorrectly positioned dihalogenated analogs cannot provide without additional synthetic manipulation.

Synthesis of Imidazo[1,2-A]pyridine-Based Kinase Inhibitors and Other Bioactive Pharmacophores

The imidazo[1,2-a]pyridine scaffold is a privileged structure in kinase inhibitor design, including PI3K inhibitors (e.g., ZSTK474 class), BTK inhibitors, and IRAK-4 inhibitors [1][2]. The orthogonal 7-iodo/8-chloro handles on this specific compound enable the systematic introduction of diverse aryl, heteroaryl, amine, and alkyne substituents that are critical for optimizing target binding and selectivity. The demonstrated preference for iodo intermediates in achieving higher cross-coupling yields directly supports the selection of this compound over chloro-only or regioisomeric alternatives when pursuing imidazo[1,2-a]pyridine-derived kinase inhibitors [3].

Late-Stage Functionalization and Diversification of Advanced Intermediates

Because the 7-iodo position undergoes total regioselective substitution while leaving the 8-chloro site intact, this compound is ideal for late-stage diversification strategies where a core scaffold is elaborated with varying peripheral groups [1]. This allows medicinal chemistry teams to stock a single advanced intermediate and divergently functionalize it to access multiple final compounds, streamlining synthetic workflows and reducing the need to procure multiple structurally distinct building blocks.

Oral Drug Discovery Programs Requiring Favorable Calculated Physicochemical Properties

The calculated consensus Log Po/w of 2.82 and TPSA of 17.3 Ų for this compound place it within favorable drug-like chemical space [1]. Procurement for oral drug discovery programs can be justified on the basis that analogs derived from this core are likely to retain favorable permeability and solubility characteristics, provided that the added substituents do not drastically alter the overall physicochemical profile. This provides a quantitative, property-based rationale for selecting this specific building block over analogs with less favorable calculated parameters.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Chloro-7-iodo-2-methylimidazo[1,2-A]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.